

Spectroscopic Analysis of p-Toluenesulfonyl Azide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **p-Toluenesulfonyl azide** (tosyl azide), a versatile reagent in organic synthesis. The following sections detail the characteristic spectral data, the experimental protocols for their acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for **p-Toluenesulfonyl azide** is C₇H₇N₃O₂S, with a molecular weight of 197.21 g/mol . Spectroscopic analysis is essential for the verification of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of **p-Toluenesulfonyl azide** exhibits distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	Doublet	2H	8.3	Ar-H (ortho to SO ₂ N ₃)
7.41	Doublet	2H	8.3	Ar-H (meta to SO ₂ N ₃)
2.49	Singlet	3H	-	-СНз

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in deuterated acetone (acetone-d6) on a 75 MHz instrument.[2]

Chemical Shift (δ) ppm	Assignment
147.52	Quaternary Ar-C (para to SO ₂ N ₃)
136.40	Quaternary Ar-C (ipso to SO₂N₃)
131.39	Ar-CH (meta to SO ₂ N ₃)
128.33	Ar-CH (ortho to SO₂N₃)
21.62	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.



Wavenumber (v _{max}) cm ⁻¹	Functional Group Assignment	
2128	Asymmetric stretch of the azide (-N₃) group	
1595	Aromatic C=C stretching	
1371	Symmetric stretch of the sulfonyl (SO ₂) group	
1167	Asymmetric stretch of the sulfonyl (SO ₂) group	

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of **p-Toluenesulfonyl azide**.

Synthesis of p-Toluenesulfonyl Azide

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium azide.[1] In a typical procedure, a solution of p-toluenesulfonyl chloride in acetone is added dropwise to a stirred solution of sodium azide in water at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours.[1] Following the removal of acetone under reduced pressure, the aqueous solution is extracted with a suitable organic solvent, such as dichloromethane.[1] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is evaporated to yield **p-toluenesulfonyl azide**.[1]

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **p-Toluenesulfonyl azide** (typically 5-25 mg for 1 H NMR and 20-100 mg for 1 3C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or acetone-d6) in a standard 5 mm NMR tube. The final volume is typically around 0.5-0.7 mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectrometer (e.g., a Bruker 400 MHz instrument) is tuned and locked onto the deuterium signal of the solvent.[1] Shimming is performed to optimize the homogeneity of the magnetic field.



- Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
- Data Processing: The acquired FID is subjected to Fourier transformation to generate the NMR spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.

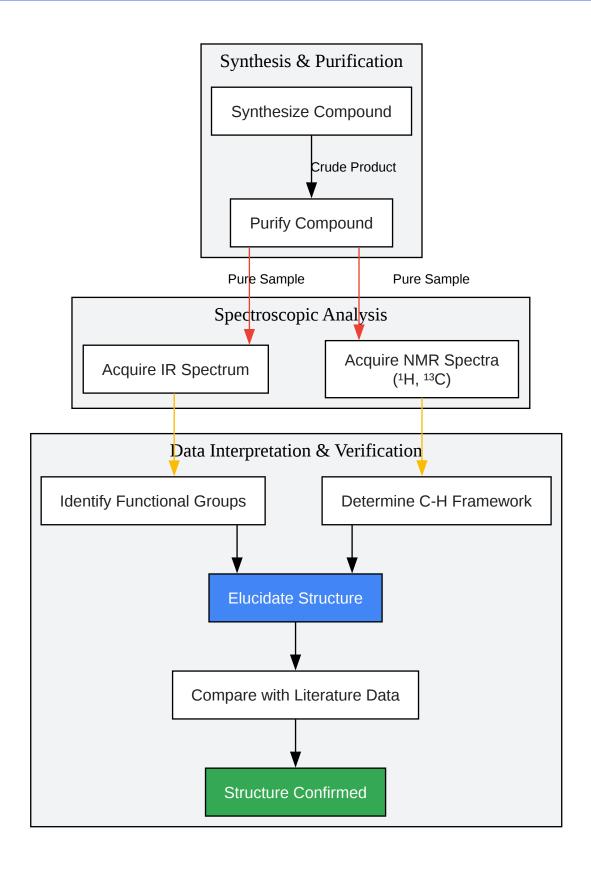
IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **p-Toluenesulfonyl azide**, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[1]
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are then identified and reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **p-Toluenesulfonyl azide**.





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Caption: Workflow for Spectroscopic Analysis.



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